molecular formula C31H26N2O B14267714 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one CAS No. 138813-53-3

4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one

Cat. No.: B14267714
CAS No.: 138813-53-3
M. Wt: 442.5 g/mol
InChI Key: OQNKTRIWBWDXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with methylanilino and triphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one: Unique due to its specific substitution pattern and chemical properties.

    Other Pyridinone Derivatives: Compounds with similar core structures but different substituents, such as 4-[(4-Chloroanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one.

Properties

CAS No.

138813-53-3

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

4-[(4-methylanilino)methyl]-1,3,6-triphenylpyridin-2-one

InChI

InChI=1S/C31H26N2O/c1-23-17-19-27(20-18-23)32-22-26-21-29(24-11-5-2-6-12-24)33(28-15-9-4-10-16-28)31(34)30(26)25-13-7-3-8-14-25/h2-21,32H,22H2,1H3

InChI Key

OQNKTRIWBWDXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(C(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.